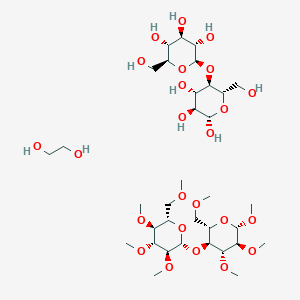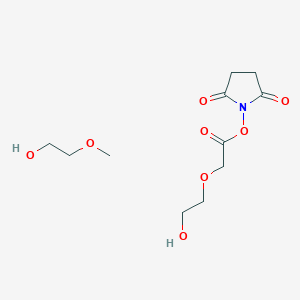palladium(II) dichloride CAS No. 927706-57-8](/img/structure/B3068946.png)
[1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) dichloride
Vue d'ensemble
Description
“1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride” is an air-stable, well-defined palladium N-heterocyclic carbene complex .
Molecular Structure Analysis
The molecular formula of this compound is C32H40Cl3N3Pd, and its molecular weight is 679.46 . The structure is based on a palladium atom coordinated by an N-heterocyclic carbene ligand and a 3-chloropyridyl group .Chemical Reactions Analysis
This compound can efficiently catalyze α-arylation of ketones . It is also used in various C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and away from air .Applications De Recherche Scientifique
Cross-Coupling Reactions
A key application of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride is in cross-coupling reactions. It is used in combination with palladium acetate and the imidazolium salt IPr.HCl for the efficient cross-coupling of aryl bromides and electron-deficient aryl chlorides with phenyltrimethoxysilane or vinyltrimethoxysilane. This combination has been found to perform comparably to systems using PCy(3) and P(o-tol)(3) (Lee & Nolan, 2000).
Catalytic Amination
The compound is also used as a catalyst in amination reactions. When paired with palladium, it acts as a catalyst precursor in the amination of aryl chlorides, proving efficient for aryl chlorides as well as aryl bromides and iodides (Jinkun Huang, Grasa, & Nolan, 1999).
Synthesis and Catalytic Properties
The synthesis and catalytic properties of this compound have been explored in depth. The palladium N-heterocyclic carbene complex trans-[PdCl2{1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene}(NC5H5)] is known for its high catalytic activity in the cross-coupling reaction of phenylhalides with phenylthiol to afford diphenyl sulfide and is efficient for the coupling of chlorobenzene (Yanhui Shi et al., 2011).
Amination Reactions with Nitrogen-Containing Reagents
This palladium/imidazolium salt system has been used effectively in amination reactions involving aryl chlorides, aryl bromides, and aryl iodides with various nitrogen-containing substrates. It shows high activity with respect to electron-neutral and electron-rich aryl chlorides (G. Grasa et al., 2001).
Water-Soluble Silver and Palladium Imidazol-2-ylidene Complexes
The compound is also relevant in the synthesis of water-soluble metal−carbene complexes. Zwitterionic imidazolium salts have been used as precursors to these complexes, which have been characterized spectroscopically and by electrospray mass spectrometry (Lucas R. Moore et al., 2006).
Oxidative Coupling of Aryl- and Alkenylboronic Acids
This NHC–palladium(II) complex is known for catalyzing the oxidative coupling of a broad spectrum of aryl- and alkenylboronic acids, even at low loadings. It permits an efficient reaction under base-free conditions (C. Pietraszuk et al., 2018).
Suzuki–Miyaura Cross-Coupling Reactions
The compound is effective in Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids. It presents high activity with respect to electron-neutral and electron-rich aryl chlorides (G. Grasa et al., 2002).
General Catalytic Applications
Dichloro1,3-bis(2,6-di-4-heptylphenyl)imidazol-2-ylidenepalladium(II) (Pd-PEPPSI-IHept(Cl)), a variant of this compound, has shown excellent catalytic activity in cross-coupling reactions of secondary alkylzinc reactants with a variety of oxidative addition partners (B. Atwater et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride, also known as (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride, is the catalysis of C-C and C-N coupling reactions . This compound is a well-defined palladium N-heterocyclic carbene complex .
Mode of Action
This compound interacts with its targets by acting as a catalyst . It facilitates the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in various organic reactions . It has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans .
Biochemical Pathways
The compound affects the cross-coupling reactions pathway, which is a common method for the formation of carbon-carbon bonds . It is involved in various types of cross-coupling reactions, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Pharmacokinetics
It is known to be soluble in thf, hexane, toluene, ether, and most organic solvents , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the efficient formation of C-C and C-N bonds, which are fundamental in the synthesis of various organic compounds . For example, it can catalyze the formation of 3-iodo-2-acyl benzofurans from 2-(iodoethynyl)aryl esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the reaction conditions and the presence of other substances in the reaction mixture. For instance, the presence of palladium acetate can enhance its catalytic activity .
Propriétés
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;3-chloropyridine;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,17H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKGTGQENJFON-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42Cl3N3Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927706-57-8, 905459-27-0 | |
| Record name | Dichloro-[1,3-bis(diisopropylphenyl)-2- imidazolidinyliden]-(3-chloropyridyl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloro-[1,3-bis(diisopropylphenyl)imidazolyliden)]-(3-chloropyridyl)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)
![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)

![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)


